4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. Its structure features a chromen-2-one core, which is a common scaffold in medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its potential applications in pharmacology, including as an enzyme inhibitor or receptor modulator.
The compound can be synthesized from readily available starting materials through various chemical reactions. It is classified under chromenones, which are known for their roles in various biological processes. The specific molecular formula of this compound is with a molecular weight of 435.5 g/mol.
The synthesis of 4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one typically involves several steps:
These steps are crucial for constructing the desired molecular architecture that imparts specific biological activities to the compound.
The molecular structure of 4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one can be represented with the following data:
Property | Value |
---|---|
Molecular Formula | C25H29N3O4 |
Molecular Weight | 435.5 g/mol |
IUPAC Name | 4-butyl-7-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy]chromen-2-one |
InChI Key | YPCJBVUWSQTXIN-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)CC4=CC=NC=C4 |
The structure features a chromenone backbone with various substituents that enhance its biological activity.
The compound can undergo several types of chemical reactions:
These reactions are essential for exploring the compound's chemical versatility and potential derivatives.
The mechanism of action for 4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one primarily involves its interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, it modulates their activity, leading to alterations in cellular processes and signaling pathways. This modulation may result in therapeutic effects such as anti-inflammatory or anticancer activities.
The physical properties of this compound include:
Chemical properties include:
These properties are critical for understanding how the compound behaves in biological systems and during laboratory manipulations.
The compound has a wide range of scientific applications:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5